molecular formula C12H10N2O4S B1606097 N-(3-Nitrophenyl)benzenesulfonamide CAS No. 80-37-5

N-(3-Nitrophenyl)benzenesulfonamide

Cat. No. B1606097
CAS RN: 80-37-5
M. Wt: 278.29 g/mol
InChI Key: CWBLFCFUSMBFSO-UHFFFAOYSA-N
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Patent
US08586751B2

Procedure details

Benzenesulfonyl chloride (6.01 mL, 46.8 mmol) was added to a solution of 3-nitroaniline (6.47 g, 46.8 mmol) in pyridine (50 mL) at room temperature. The mixture was heated to 100° C. for 1 h. Most of the pyridine was evaporated under reduced pressure. The resulting brown oil was dissolved in CH2Cl2 (100 mL) and washed with aqueous HCl (150 mL, 50 mmol). A tan solid precipitated out from the acidic aqueous phase. The solid was collected by filtration, washed with CH2Cl2 and dried under vacuum (10.41 g, 80% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.95 (1H, s), 7.93 (1H, s), 7.85-7.89 (1H, m), 7.79-7.83 (2H, m), 7.61-7.67 (1H, m), 7.49-7.61 (4H, m).
Quantity
6.01 mL
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:11]([C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17])([O-:13])=[O:12].Cl>N1C=CC=CC=1>[N+:11]([C:14]1[CH:15]=[C:16]([NH:17][S:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)(=[O:9])=[O:8])[CH:18]=[CH:19][CH:20]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
6.01 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
6.47 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the pyridine was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting brown oil was dissolved in CH2Cl2 (100 mL)
CUSTOM
Type
CUSTOM
Details
A tan solid precipitated out from the acidic aqueous phase
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried under vacuum (10.41 g, 80% yield)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.